Diethyl (3,5-Difluorophenyl)phosphonate
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Overview
Description
Diethyl (3,5-Difluorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13F2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and 3,5-difluorophenyl groups. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3,5-Difluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3,5-difluorobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,5-Difluorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-phosphorus bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper, nickel
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (3,5-Difluorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (3,5-difluorophenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3,5-Dichlorophenyl)phosphonate
- Diethyl (3,5-Dimethylphenyl)phosphonate
- Diethyl (4-Fluorophenyl)phosphonate
Uniqueness
Diethyl (3,5-Difluorophenyl)phosphonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications where fluorine’s influence on chemical behavior is desired .
Properties
Molecular Formula |
C10H13F2O3P |
---|---|
Molecular Weight |
250.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,5-difluorobenzene |
InChI |
InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
BZGGPYQRGZROEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)F)F)OCC |
Origin of Product |
United States |
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